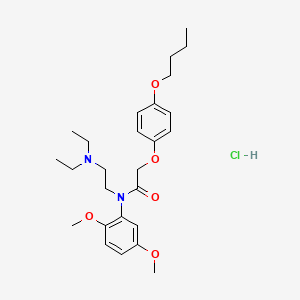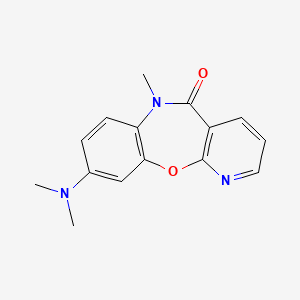
9-Dimethylamino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(dimethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one, commonly referred to as 9diMeAm-6Me-PBOA-5one, is a complex organic compound with a unique structure that combines a pyridine ring with a benzoxazepine moiety
Preparation Methods
The synthesis of 9-(dimethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one involves several steps. One common method includes the reaction of 6-methylpyridine-2-carboxylic acid with dimethylamine, followed by cyclization with appropriate reagents to form the benzoxazepine ring. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
9-(dimethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the benzoxazepine ring.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like sodium hydride and alkyl halides are used to introduce different substituents
Scientific Research Applications
9-(dimethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 9-(dimethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
9-(dimethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one can be compared with similar compounds such as:
9-amino-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one: This compound differs by having an amino group instead of a dimethylamino group, which affects its reactivity and binding properties.
6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one: Lacks the dimethylamino group, resulting in different chemical and biological properties.
9-(ethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one: The ethylamino group provides different steric and electronic effects compared to the dimethylamino group .
Properties
CAS No. |
140413-15-6 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
9-(dimethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C15H15N3O2/c1-17(2)10-6-7-12-13(9-10)20-14-11(5-4-8-16-14)15(19)18(12)3/h4-9H,1-3H3 |
InChI Key |
HUESBOPSZSWDRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(C)C)OC3=C(C1=O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



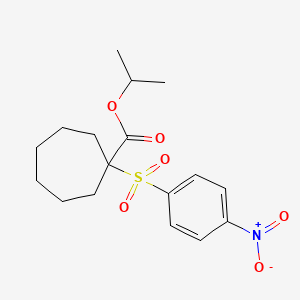

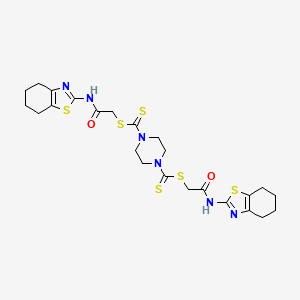
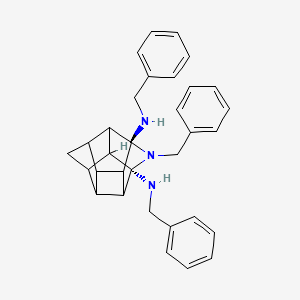


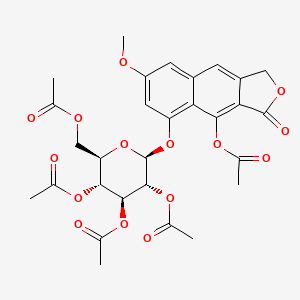
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)


